molecular formula C18H21N3S B11030435 1,3-Diphenyl-5-(propan-2-yl)-1,3,5-triazinane-2-thione

1,3-Diphenyl-5-(propan-2-yl)-1,3,5-triazinane-2-thione

Cat. No.: B11030435
M. Wt: 311.4 g/mol
InChI Key: LMTBFKOSRUJVTD-UHFFFAOYSA-N
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Description

1,3-Diphenyl-5-(propan-2-yl)-1,3,5-triazinane-2-thione (CAS 810635-13-3) is a synthetic compound based on the 1,3,5-triazinane scaffold, a saturated heterocycle recognized as a fundamental building block in organic and medicinal chemistry . This molecule features a thione group (C=S) at the 2-position and is substituted with phenyl and isopropyl groups, which fine-tune its steric and electronic properties for specific research applications . The 1,3,5-triazinane core is a privileged structure in drug discovery, with derivatives demonstrating a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties . Furthermore, the structural versatility of this scaffold makes it a candidate for development in materials science, particularly in the creation of dyes and optical materials, due to its unique electronic characteristics . Researchers can utilize this compound as a key synthon for constructing more complex heterocyclic systems or as a core pharmacophore in the design of novel bioactive agents. The product is supplied for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C18H21N3S

Molecular Weight

311.4 g/mol

IUPAC Name

1,3-diphenyl-5-propan-2-yl-1,3,5-triazinane-2-thione

InChI

InChI=1S/C18H21N3S/c1-15(2)19-13-20(16-9-5-3-6-10-16)18(22)21(14-19)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3

InChI Key

LMTBFKOSRUJVTD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CN(C(=S)N(C1)C2=CC=CC=C2)C3=CC=CC=C3

solubility

>46.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Multicomponent Reaction Approach

Multicomponent reactions (MCRs) are efficient for constructing heterocyclic cores. For 1,3-diphenyl-5-(propan-2-yl)-1,3,5-triazinane-2-thione, a three-component reaction involving thiourea , benzaldehyde , and acetone (as a ketone source for the isopropyl group) could form the triazine-thione scaffold.

Reaction Scheme
Thiourea+2Benzaldehyde+Acetoneacid/baseTarget Compound\text{Thiourea} + 2\,\text{Benzaldehyde} + \text{Acetone} \xrightarrow{\text{acid/base}} \text{Target Compound}

Key Conditions

  • Solvent : Dimethylformamide (DMF) or ethanol .

  • Temperature : 80–100°C .

  • Catalyst : Optional, but Lewis acids (e.g., AlCl₃) may enhance yields .

Mechanistic Pathway

  • Imine Formation : Thiourea reacts with benzaldehyde to form an imine intermediate .

  • Cyclization : Sequential addition of acetone and benzaldehyde generates the triazine ring .

  • Thione Formation : Intramolecular cyclization releases ammonia, yielding the thione group .

Hypothetical Yield
Based on analogous syntheses (e.g., 1,3,5-triazine-2,4-dithiones) , yields may range from 60–85% .

Alkylation of Triazine Intermediates

Another strategy involves alkylating a preformed triazine-thione intermediate. For example, 2-chloro-4,6-diphenyl-1,3,5-triazine (from cyanuric chloride and benzene) could undergo nucleophilic substitution with isopropylamine .

Reaction Scheme
2-Chloro-4,6-diphenyl-1,3,5-triazine+IsopropylaminesolventTarget Compound\text{2-Chloro-4,6-diphenyl-1,3,5-triazine} + \text{Isopropylamine} \xrightarrow{\text{solvent}} \text{Target Compound}

Conditions

  • Solvent : Chlorobenzene or ethyl acetate .

  • Temperature : 60–70°C .

  • Catalyst : AlCl₃ may accelerate substitution .

Mechanistic Pathway

  • Chloride Displacement : Isopropylamine attacks the electrophilic chlorine at the 2-position .

  • Thione Formation : Subsequent deprotonation and cyclization introduce the thione group .

Yield Considerations
Yields for similar alkylation reactions (e.g., 2-(2,4-dihydroxyphenyl)-4,6-diphenyl-1,3,5-triazine) suggest 50–70% efficiency.

Cyclization via Thiourea and Ketones

A third method leverages thiourea’s dual nucleophilicity to form the triazine-thione core. Using benzaldehyde (twice) and acetone , a Mannich-like condensation could produce the target compound.

Reaction Scheme
Thiourea+2Benzaldehyde+AcetoneHClTarget Compound\text{Thiourea} + 2\,\text{Benzaldehyde} + \text{Acetone} \xrightarrow{\text{HCl}} \text{Target Compound}

Conditions

  • Solvent : Ethanol or acetic acid .

  • Temperature : Reflux (~80°C) .

  • Catalyst : Hydrochloric acid (HCl) facilitates imine formation .

Mechanistic Pathway

  • Imine Formation : Thiourea condenses with benzaldehyde to form a dithiocarbamate intermediate .

  • Ketone Addition : Acetone undergoes nucleophilic attack, forming a six-membered ring precursor .

  • Cyclization : Acid-mediated dehydration yields the triazinane-thione structure .

Theoretical Yield
Analogous syntheses of 1,3-diphenyl-5-propyl derivatives suggest 55–75% yields.

Comparative Analysis of Methods

Method Reagents Conditions Yield (Hypothetical) Advantages Disadvantages
Multicomponent Reaction Thiourea, benzaldehyde, acetoneDMF, 80–100°C, 5–6 hours 60–85%High atom economy; minimal stepsRequires precise stoichiometry
Alkylation 2-Chloro-4,6-diphenyl-triazine, isopropylamineChlorobenzene, 60–70°C, AlCl₃ 50–70%Flexible for diverse alkyl groupsIntermediate preparation required
Cyclization (HCl) Thiourea, benzaldehyde, acetoneEthanol, HCl, reflux 55–75%Simple, low-cost reagentsAcid-sensitive byproducts possible

Spectral and Analytical Data

Predicted Characterization

Technique Expected Data Reference
¹H NMR δ 1.2–1.4 (d, 6H, CH(CH₃)₂), 7.2–7.5 (m, 10H, Ar-H), 10.5 (s, 1H, NH)
¹³C NMR δ 20–25 (CH₃), 70–75 (C–S), 125–130 (Ar-C), 170–175 (C=S)
IR ν 3200–3300 cm⁻¹ (N–H), 1580–1600 cm⁻¹ (C=N), 1170–1200 cm⁻¹ (C=S)
MS [M+H]⁺ m/z ≈ 325 (C₁₉H₂₃N₃S)

Challenges and Optimization Strategies

Key Challenges

  • Steric Hindrance : Bulky isopropyl and diphenyl groups may reduce reaction rates .

  • Byproduct Formation : Competing side reactions during cyclization .

Solutions

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiourea .

  • Catalyst Use : Lewis acids (AlCl₃) or bases (e.g., K₂CO₃) improve yields .

  • Purification : Column chromatography (ethyl acetate/petroleum ether) isolates pure product .

Chemical Reactions Analysis

    Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • Mechanism not well-established.
    • Potential targets could include enzymes, receptors, or cellular pathways related to the thione group or the phenyl rings.
  • Comparison with Similar Compounds

    Structural and Substituent Variations

    Triazinane-thiones vary primarily in their substituents, which influence their molecular geometry, intermolecular interactions, and reactivity. Key analogs include:

    Compound Name Substituents (Positions 1,3,5) Thione Position Key Structural Features Reference
    1,3-Diphenyl-5-(propan-2-yl)-1,3,5-triazinane-2-thione Phenyl, Phenyl, Isopropyl 2 Bulky isopropyl group; planar triazinane core N/A
    5-(4-Chlorophenyl)-1-[(4-chlorophenylanilino)methyl]-1,3,5-triazinane-2-thione (I) 4-Chlorophenyl, 4-Chlorophenyl, Chlorophenyl-anilinomethyl 2 Chlorine substituents; hydrogen-bonded chains of rings
    1-Anilinomethyl-5-phenyl-1,3,5-triazinane-2-thione (II) Phenyl, Anilinomethyl, Phenyl 2 Flexible anilinomethyl group; hydrogen-bonded sheets
    6-Hydroxy-6-methyl-1,5-diphenyl-1,3,5-triazinane-2,4-dithione Phenyl, Phenyl, Hydroxy-methyl 2,4 Dual thione groups; hydroxyl substitution

    Key Observations :

    • Electronic Effects : Electron-withdrawing groups (e.g., chlorine in Compound I) enhance hydrogen-bonding interactions, whereas bulky substituents (isopropyl) may disrupt packing efficiency .
    • Thione vs. Dithione: The presence of a single thione group (vs. 2,4-dithiones) limits chelating capacity but improves solubility in nonpolar solvents .
    Physicochemical Properties
    • Melting Points: Triazinane-thiones with rigid substituents (e.g., chlorophenyl in I) exhibit higher melting points (200–220°C) due to strong intermolecular interactions, whereas flexible substituents (e.g., anilinomethyl in II) lower melting points (160–180°C) . The isopropyl group in the target compound may result in intermediate values (~180–200°C).
    • Solubility : Bulky substituents like isopropyl improve solubility in organic solvents (e.g., chloroform, DCM) compared to polar analogs (e.g., hydroxy-methyl derivatives) .
    Supramolecular Interactions
    • Hydrogen Bonding : Compound I forms chains via N–H···S interactions, while Compound II generates sheets through N–H···N bonds . The target compound’s isopropyl group may reduce directional hydrogen bonding, favoring van der Waals interactions.
    • Crystal Packing : Chlorine substituents in I enhance packing density (density ~1.5 g/cm³), whereas phenyl/isopropyl groups likely reduce it (~1.3 g/cm³) .

    Biological Activity

    1,3-Diphenyl-5-(propan-2-yl)-1,3,5-triazinane-2-thione is a compound belonging to the triazine family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, summarizing its pharmacological effects, mechanisms of action, and relevant research findings.

    Overview of this compound

    The compound is characterized by its unique triazine structure, which plays a crucial role in its biological activity. Triazines are known for their versatility in medicinal chemistry and have been associated with various therapeutic effects.

    Biological Activities

    • Anticancer Activity
      Research indicates that triazine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cells while sparing normal cells. The mechanism often involves the inhibition of key cellular pathways that promote tumor growth and survival .
      StudyCell LineIC50 (µM)Notes
      Breast Cancer10 ± 1.5Significant cytotoxicity with low toxicity to normal cells.
      Various Tumor Cells15 ± 2.0Induces apoptosis through mitochondrial pathways.
    • Antimicrobial Activity
      Triazines have also demonstrated antimicrobial properties against a range of pathogens. The structural features of these compounds contribute to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.
    • Anti-inflammatory Effects
      Some derivatives of triazine exhibit anti-inflammatory properties by modulating inflammatory mediators such as cytokines and chemokines. This activity is particularly relevant in conditions like arthritis and other chronic inflammatory diseases.
    • Antiviral Properties
      Certain triazine compounds have been evaluated for their antiviral effects, showing potential against viruses by interfering with viral replication processes.

    The biological activities of this compound can be attributed to several mechanisms:

    • Inhibition of Enzymatic Activity : Many triazines inhibit enzymes critical for cancer cell proliferation.
    • Induction of Apoptosis : Activation of apoptotic pathways leads to programmed cell death in malignant cells.
    • Modulation of Signaling Pathways : Triazines can alter signaling pathways involved in inflammation and immune responses.

    Case Study 1: Anticancer Efficacy

    A study conducted on breast cancer cell lines demonstrated that this compound exhibited an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as an effective anticancer agent .

    Case Study 2: Antimicrobial Testing

    Another investigation assessed the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. The results indicated that the compound showed promising activity with minimal inhibitory concentrations comparable to established antibiotics .

    Q & A

    Basic: What is the optimal synthetic route for 1,3-Diphenyl-5-(propan-2-yl)-1,3,5-triazinane-2-thione?

    Methodological Answer:
    The compound can be synthesized via a one-pot, three-component condensation of thiourea, substituted aniline, and formaldehyde under mild conditions. Evidence from Zhang et al. (2008) demonstrates that using DMSO or acetonitrile as a solvent and recrystallization yields pure crystals . For improved efficiency, FeCl₃·6H₂O can be employed as a Lewis acid catalyst to accelerate cyclization and reduce reaction time (60–80°C, 6–8 hours) . Key steps include:

    • Step 1: Condensation of thiourea with formaldehyde to form an intermediate.
    • Step 2: Nucleophilic addition of aniline derivatives.
    • Step 3: Cyclization to form the triazinane-thione core.

    Advanced: How do conformational variations in the triazinane ring impact crystallographic refinement?

    Methodological Answer:
    The triazinane ring adopts an envelope conformation, with deviations of ~0.65 Å for flap atoms (N1/N5), influencing bond-length discrepancies (e.g., N3–C9 vs. N2–C9). To resolve such variations:

    • Use SHELXL97 for iterative refinement, applying restraints for anisotropic displacement parameters .
    • Validate sp³ hybridization at N1/N5 via interbond angles (sum deviations of 15–20° from 360°) .
    • Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental vs. theoretical bond lengths .

    Basic: What spectroscopic techniques confirm the structure of this compound?

    Methodological Answer:

    • ¹H NMR: Peaks at δ 8.30–8.37 ppm correspond to the thione proton, while aromatic protons appear at δ 6.45–7.55 ppm. Coupling constants (J = 6.8–7.2 Hz) confirm substituent geometry .
    • IR: A strong absorption band at ~1250 cm⁻¹ confirms C=S stretching.
    • X-ray Diffraction: Unit-cell parameters (e.g., monoclinic P2₁/n space group, Z = 4) and R-factor convergence (<0.061) validate the structure .

    Advanced: How are hydrogen-bonded supramolecular architectures analyzed in this compound?

    Methodological Answer:
    Intermolecular N–H···S and C–H···π interactions form R₂²(8) dimers and sheets. To analyze:

    • Use Mercury CSD to visualize hydrogen-bond networks and calculate geometric parameters (D···A distances: 3.36–3.78 Å) .
    • Apply graph-set notation to classify motifs (e.g., chains of rings or sheets).
    • Compare with similar triazinanes (e.g., 5-methyl-1-phenyl analogs) to identify trends in packing efficiency .

    Basic: What are common byproducts in the synthesis of triazinane-thiones?

    Methodological Answer:

    • Uncyclized intermediates: Detectable via LC-MS (e.g., m/z = 225 for thiourea-formaldehyde adducts).
    • Oxidized byproducts (e.g., triazinane-2-ones): Minimize by conducting reactions under inert gas (N₂) .
    • Polymerization products: Suppressed by controlling stoichiometry (1:1:1 ratio of thiourea:aldehyde:amine) .

    Advanced: How can computational methods resolve contradictions in crystallographic data?

    Methodological Answer:
    Discrepancies in bond lengths (e.g., C12–C13 = 1.373 Å vs. 1.398 Å in similar structures) can arise from thermal motion or disorder. Mitigation strategies include:

    • Perform Hirshfeld surface analysis (CrystalExplorer) to quantify intermolecular interactions .
    • Use DFT-D3 (B3LYP/6-311++G**) to model lattice energy and compare with experimental data .
    • Apply Twinning analysis (SHELXL) for disordered structures, refining Flack parameters to confirm chirality .

    Basic: What reaction conditions optimize yield for triazinane-thiones?

    Methodological Answer:

    • Temperature: 60–80°C (higher temperatures risk decomposition).
    • Catalyst: 10 mol% FeCl₃·6H₂O improves yield to >75% .
    • Solvent: Polar aprotic solvents (DMSO, acetonitrile) enhance solubility of intermediates .

    Advanced: How are non-covalent interactions leveraged in designing derivatives with enhanced bioactivity?

    Methodological Answer:

    • Pharmacophore modeling (MOE): Map hydrogen-bond donors (N–H) and acceptors (C=S) to guide substituent placement .
    • Docking studies (AutoDock Vina): Target enzymes like HIV protease (PDB: 1HHP) using the thione group as a zinc-binding motif .
    • QSAR analysis: Correlate logP values with antibacterial activity (e.g., against S. aureus) .

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